N-methyl-2-(methylthio)ethanamine Hydrochloride
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Overview
Description
N-methyl-2-(methylthio)ethanamine Hydrochloride is a chemical compound with the molecular formula C4H12ClNS and a molecular weight of 141.66 g/mol . It is also known by its IUPAC name, N-methyl-2-(methylsulfanyl)ethanamine hydrochloride . This compound is typically found in a white to brown solid form and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride involves the reaction of N-methyl-2-(methylthio)ethanamine with hydrochloric acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions . The product is then purified through recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the compound is produced in bulk quantities. The industrial process also involves stringent quality control measures to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(methylthio)ethanamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-(methylthio)ethanamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of corrosion inhibitors, preservatives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(methylthio)ethanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-methyl-2-(methylthio)ethanamine Hydrochloride can be compared with other similar compounds, such as:
- N-methyl-2-(methylthio)ethylamine Hydrochloride
- 2-(Methylthio)ethanamine Hydrochloride
- N-methyl-2-(methylsulfanyl)ethanamine Hydrochloride
These compounds share similar chemical structures and properties but may differ in their reactivity, stability, and specific applications. This compound is unique due to its specific molecular configuration and the presence of both methyl and methylthio groups, which contribute to its distinct chemical behavior and applications .
Biological Activity
N-methyl-2-(methylthio)ethanamine hydrochloride (CAS No. 98021-13-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of chemistry and agriculture. This article provides an overview of its biological activity, including mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C₄H₁₂ClNS
- Molecular Weight : 141.66 g/mol
- CAS Number : 98021-13-7
N-methyl-2-(methylthio)ethanamine features a methylthio group, which contributes to its unique reactivity and biological properties. The compound is typically encountered as a colorless to light brown crystalline powder, soluble in water.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to alterations in biochemical pathways relevant to both plant and animal systems.
Applications in Research and Industry
-
Agricultural Applications :
- N-methyl-2-(methylthio)ethanamine has been studied for its insecticidal properties. Research indicates that it exhibits significant efficacy against various agricultural pests, making it a candidate for use in pest management strategies.
-
Synthetic Chemistry :
- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution, which are essential for developing new chemical entities.
- Pharmaceutical Research :
Insecticidal Activity
A study highlighted that N-methyl-2-(methylthio)ethanamine demonstrates high insecticidal efficacy against pests such as aphids and beetles. This effectiveness is attributed to its ability to disrupt neurotransmitter pathways in insects, leading to paralysis and death.
Synthesis of Bioactive Compounds
Research has shown that N-methyl-2-(methylthio)ethanamine can be utilized in the synthesis of nitrogen-containing heterocycles, which are important in medicinal chemistry. For instance, it has been employed as a reactant in multi-component reactions leading to the formation of complex structures with potential therapeutic applications .
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methylamine Hydrochloride | CH₅ClN | Simpler structure; used primarily as a reagent |
Ethylamine Hydrochloride | C₂H₅ClN | Longer carbon chain; different biological activity |
N-Methyl-2-(methylthio)ethanamine | C₄H₁₂ClNS | Contains methylthio group; unique reactivity |
N-methyl-2-(methylthio)ethanamine stands out due to its structural characteristics that enhance its biological activity compared to simpler amines.
Safety and Toxicological Data
While this compound shows promising biological activity, safety data indicate it may pose irritant effects upon exposure. Precautionary measures should be taken during handling, including the use of protective equipment .
Properties
IUPAC Name |
N-methyl-2-methylsulfanylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVQPRADOCBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98021-13-7 |
Source
|
Record name | methyl[2-(methylsulfanyl)ethyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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